molecular formula C14H12BrFO B6294661 2-(Benzyloxy)-1-bromo-3-fluoro-4-methylbenzene CAS No. 2379321-34-1

2-(Benzyloxy)-1-bromo-3-fluoro-4-methylbenzene

Cat. No.: B6294661
CAS No.: 2379321-34-1
M. Wt: 295.15 g/mol
InChI Key: YPBDIZPGUVYTDP-UHFFFAOYSA-N
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Description

Significance of Aryl Halides in Modern Synthetic Chemistry

Aryl halides have transcended their historical role as mere synthetic intermediates to become indispensable tools in the chemist's arsenal. Their participation in a multitude of cross-coupling reactions has revolutionized the way carbon-carbon and carbon-heteroatom bonds are forged.

The bromine substituent on an aromatic ring is a particularly versatile functional handle. Its moderate reactivity allows for selective activation under specific catalytic conditions, making it an ideal participant in a wide range of cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. The carbon-bromine bond is sufficiently labile to undergo oxidative addition to a transition metal catalyst, yet stable enough to be carried through various synthetic steps. This balance of reactivity and stability is a key reason for the prevalence of brominated aromatics in multistep synthesis.

The introduction of a fluorine atom onto an aromatic ring profoundly alters its electronic properties and reactivity. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I), which can decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. wikipedia.org However, fluorine can also donate a lone pair of electrons through resonance (+M effect), which can influence the regioselectivity of reactions. wikipedia.org This dual electronic nature can be strategically exploited to modulate the reactivity of adjacent functional groups and to fine-tune the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability. In some cases, the presence of fluorine can lead to unique reactivity patterns, such as directed ortho-lithiation.

Strategic Importance of Aryl Ethers in Complex Molecule Construction

Aryl ethers are not only prevalent in natural products and pharmaceuticals but are also key intermediates in their synthesis. The ether linkage, while generally stable, can be cleaved under specific conditions, and its oxygen atom can influence the reactivity of the aromatic ring.

The benzyloxy group is a widely employed protecting group for phenols due to its stability under a broad range of reaction conditions, including acidic, basic, and many organometallic environments. It can be readily introduced by Williamson ether synthesis and removed under mild conditions, most commonly by catalytic hydrogenation. Beyond its protective role, the benzyloxy group, as an ether, is an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. youtube.commasterorganicchemistry.com This directing effect is a powerful tool for achieving regiocontrol during the functionalization of the aromatic ring. ulethbridge.ca

Overview of Synthetic Challenges and Opportunities for Multifunctionalized Aromatic Scaffolds

The synthesis of multifunctionalized aromatic compounds like 2-(benzyloxy)-1-bromo-3-fluoro-4-methylbenzene is often fraught with challenges related to selectivity. The presence of multiple substituents, each with its own electronic and steric influence, necessitates careful strategic planning to achieve the desired substitution pattern.

Achieving high regioselectivity in the synthesis of poly-substituted benzene (B151609) derivatives is a formidable challenge. The directing effects of all existing substituents must be considered to predict the outcome of subsequent reactions. In the case of this compound, the interplay between the ortho, para-directing benzyloxy and methyl groups and the deactivating but also ortho, para-directing halogens can lead to complex product mixtures if reaction conditions are not carefully controlled. Chemoselectivity is another critical consideration. For instance, in cross-coupling reactions, the relative reactivity of the C-Br bond versus potential C-F or C-O bond activation must be managed to ensure selective transformation at the desired position. The strategic installation of these functional groups in the correct sequence is therefore a key element in the successful synthesis of such complex aromatic scaffolds.

Contextualization of this compound within Contemporary Synthetic Paradigms

This compound emerges as a compound of significant interest within the broader class of halogenated aromatic ethers. Its molecular structure, featuring a benzyloxy protecting group, a bromine atom, a fluorine atom, and a methyl group on a benzene ring, positions it as a highly functionalized and strategically designed building block for multi-step organic synthesis.

The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl functionality, which can be readily removed under various conditions, such as catalytic hydrogenation, at a later stage in a synthetic sequence. This protective strategy is crucial when performing reactions that are incompatible with a free hydroxyl group.

The bromine and fluorine atoms on the aromatic ring are of particular importance in contemporary synthetic paradigms. The bromine atom is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the core aromatic structure. The differential reactivity between the C-Br and C-F bonds allows for selective transformations, where the C-Br bond can be functionalized while the more robust C-F bond remains intact for subsequent manipulations.

The fluorine atom, on the other hand, is a common bioisostere for a hydrogen atom or a hydroxyl group in medicinal chemistry. Its introduction into a molecule can significantly modulate its physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, "this compound" is a valuable precursor for the synthesis of novel fluorinated compounds with potential therapeutic applications.

While specific, in-depth research findings and detailed experimental data for "this compound" are not widely available in publicly accessible literature, its structural motifs strongly suggest its utility as a key intermediate. The combination of a protected hydroxyl group and two different, selectively addressable halogen atoms makes it an ideal substrate for the modular and efficient synthesis of complex, polysubstituted aromatic compounds.

Below is a table summarizing the key structural features and their synthetic implications:

Structural FeatureSynthetic Implication
Benzyloxy GroupStable protecting group for the hydroxyl functionality, allowing for a wide range of subsequent chemical transformations before its removal.
Bromine AtomEnables participation in a variety of palladium-catalyzed cross-coupling reactions for the formation of C-C and C-heteroatom bonds.
Fluorine AtomCan be retained during reactions at the bromine site and serves to modulate the electronic and biological properties of the final product.
Methyl GroupInfluences the electronic properties of the aromatic ring and can be a site for further functionalization.

The strategic design of this molecule underscores its potential as a valuable tool in the synthesis of complex organic molecules, particularly in the discovery and development of new pharmaceuticals and agrochemicals where precise control over molecular architecture is paramount.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-fluoro-4-methyl-2-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c1-10-7-8-12(15)14(13(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBDIZPGUVYTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzyloxy 1 Bromo 3 Fluoro 4 Methylbenzene

Precursor Synthesis and Starting Material Derivatization

The initial phase in the synthesis of 2-(benzyloxy)-1-bromo-3-fluoro-4-methylbenzene is the construction of a suitably substituted benzene (B151609) precursor. This often involves starting with a simpler aromatic compound and introducing the methyl and fluoro groups in a controlled manner.

Approaches to Fluorinated and Methylated Benzene Scaffolds

The creation of a benzene ring containing both fluorine and methyl substituents can be achieved through various synthetic routes. One common strategy is to start with a commercially available fluorotoluene or a methylated phenol (B47542) that can be subsequently fluorinated. For instance, 3-fluoro-4-methylphenol (B1304798) can serve as a precursor. The synthesis of such scaffolds often takes advantage of well-established aromatic substitution reactions.

Introduction of the Bromine Atom: Regioselective Aromatic Bromination Strategies

With the fluorinated and methylated benzene scaffold in hand, the next critical step is the regioselective introduction of a bromine atom. This is typically accomplished through electrophilic aromatic substitution. The position of bromination is heavily influenced by the directing effects of the substituents already present on the ring.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic rings. youtube.comcdnsciencepub.comwku.edu It offers a milder and more selective alternative to using elemental bromine. The reaction is often carried out in a suitable solvent, such as acetonitrile, and can be catalyzed by an acid. youtube.comcdnsciencepub.com The electrophilicity of the bromine in NBS can be enhanced by the presence of a proton source, which protonates the carbonyl group of the succinimide, making the bromine atom more susceptible to nucleophilic attack by the aromatic ring. youtube.com Other related reagents include N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and poly[N-bromobenzene-1,3-disulfonylamide] (PBBS), which have also been used for regioselective bromination under mild conditions. organic-chemistry.org

ReagentConditionsSelectivityReference
NBSAcetonitrile, catalytic HClHigh for activated arenes youtube.comcdnsciencepub.com
NBS/Silica gelCarbon tetrachloride, room tempHighly para-selective nih.gov
TBBDA/PBBSMild conditionsExcellent yields organic-chemistry.org

Several catalytic and mild bromination methods have been developed to improve regioselectivity and reaction efficiency. organic-chemistry.org For instance, the use of a dimidazolium salt as a catalyst can promote highly para-selective halogenation of arenes with electron-donating groups. organic-chemistry.org Another approach involves using ammonium (B1175870) bromide as the bromine source with Oxone as an oxidant, which allows for rapid and regioselective bromination under mild conditions. organic-chemistry.org Lewis acids, such as ferric bromide (FeBr₃), are classic catalysts for electrophilic bromination with Br₂, activating the bromine molecule. alfa-chemistry.comwikipedia.orglibretexts.org More recently, methods using recyclable catalysts like iodobenzene (B50100) in combination with an oxidant have been reported for the efficient monobromination of electron-rich aromatic compounds. organic-chemistry.org

The regioselectivity of electrophilic aromatic bromination is dictated by the electronic and steric properties of the substituents already on the benzene ring. nih.govnih.gov Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

Activating groups (e.g., -OH, -OR, -NH₂, -NR₂, -alkyl) donate electron density to the ring, making it more nucleophilic and increasing the rate of electrophilic substitution. They direct incoming electrophiles to the ortho and para positions.

Deactivating groups (e.g., -NO₂, -CN, -SO₃H, -C=O, halogens) withdraw electron density from the ring, decreasing its reactivity. Most deactivating groups are meta-directing, with the exception of halogens, which are deactivating but ortho-, para-directing.

In the context of synthesizing this compound, the benzyloxy group is a strong activating, ortho-, para-director. The methyl group is also an activating, ortho-, para-director. The fluoro group is a deactivating but ortho-, para-director. The interplay of these directing effects, along with steric hindrance, will determine the final position of the incoming bromine atom. Theoretical calculations and experimental observations have shown that for activated arenes, bromination often occurs at the position para to the most activating substituent, unless that position is blocked. nih.gov

SubstituentElectronic EffectDirecting Effect
-OCH₂Ph (Benzyloxy)ActivatingOrtho, Para
-CH₃ (Methyl)ActivatingOrtho, Para
-F (Fluoro)DeactivatingOrtho, Para

Installation of the Fluoro Substituent: Selective Aromatic Fluorination Routes

The introduction of a fluorine atom onto an aromatic ring can be challenging and often requires specialized reagents. Common methods for aromatic fluorination include nucleophilic aromatic substitution (e.g., halogen exchange or fluorodenitration) and electrophilic fluorination. rsc.org

Electrophilic fluorination is a more direct approach for introducing fluorine onto an electron-rich aromatic ring. wikipedia.org Reagents such as Selectfluor® (N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. wikipedia.orgrsc.org These reagents contain an N-F bond and act as a source of "F⁺". The reaction mechanism is thought to proceed through either a single electron transfer (SET) pathway or an Sₙ2-type attack of the aromatic ring on the fluorine atom. rsc.org The choice of fluorinating agent and reaction conditions can influence the regioselectivity of the fluorination. taylorfrancis.comchinesechemsoc.org

Formation of the Benzyloxy Ether Linkage

The formation of the aryl ether bond is another critical step in the synthesis of this compound. This can be achieved through several established methods, with the Williamson ether synthesis and palladium-catalyzed C-O cross-coupling being the most prominent.

The Williamson ether synthesis is a classic and widely used method for the formation of ethers. masterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. For the synthesis of this compound, this would entail the reaction of the sodium or potassium salt of 2-bromo-6-fluoro-5-methylphenol with benzyl (B1604629) bromide or benzyl chloride.

The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone, in the presence of a base like sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH) to deprotonate the phenol. The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the substrates.

While the Williamson ether synthesis is generally efficient for primary alkyl halides, its success can be limited by steric hindrance around the reacting centers. In the case of 2-bromo-6-fluoro-5-methylphenol, the presence of the ortho-bromo and ortho-fluoro groups could potentially hinder the approach of the benzyl halide to the phenoxide oxygen, possibly requiring more forcing conditions or leading to lower yields.

Alkyl HalidePhenolBaseSolventGeneral Reaction Conditions
Benzyl bromide or chloride2-Bromo-6-fluoro-5-methylphenolNaH, K2CO3, NaOH, Cs2CO3DMF, DMSO, Acetonitrile, AcetoneRoom temperature to reflux. Anhydrous conditions are often preferred with strong bases like NaH.

Palladium-catalyzed C-O cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the synthesis of aryl ethers and offer a powerful alternative to the Williamson ether synthesis, particularly for hindered substrates. organic-chemistry.orgresearchgate.net This methodology allows for the coupling of an aryl halide or triflate with an alcohol. For the synthesis of this compound, this could involve the coupling of 1,2-dibromo-3-fluoro-4-methylbenzene (B7900125) with benzyl alcohol, or 2-bromo-3-fluoro-4-methylphenol with benzyl bromide, although the former is more common for C-O coupling.

The catalytic system typically consists of a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, and a phosphine (B1218219) ligand. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov A base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3), is also required. The reaction is usually carried out in an inert solvent like toluene (B28343) or dioxane at elevated temperatures.

This method is often tolerant of a wide range of functional groups and can be effective for sterically demanding substrates where the Williamson ether synthesis may fail. nih.govgalchimia.com

Aryl HalideAlcoholPalladium PrecursorLigandBaseSolvent
1,2-Dibromo-3-fluoro-4-methylbenzeneBenzyl alcoholPd(OAc)2, Pd2(dba)3Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, t-BuXPhos)NaOt-Bu, Cs2CO3, K3PO4Toluene, Dioxane

For particularly hindered systems where both the Williamson ether synthesis and standard palladium-catalyzed methods may be inefficient, alternative etherification protocols have been developed. These can include copper-catalyzed Ullmann-type couplings or modifications of the palladium-catalyzed reactions using more specialized ligands and conditions. The Ullmann condensation, a classical method for forming diaryl ethers, can sometimes be adapted for the synthesis of alkyl aryl ethers, although it often requires high temperatures and the use of stoichiometric copper.

More recent developments in transition-metal catalysis continue to provide milder and more general methods for the construction of sterically encumbered ether linkages, which could be applicable to the synthesis of this compound.

Sequential Functionalization Strategies

Sequential functionalization is a cornerstone of synthesizing complex benzene molecules with diverse substitution patterns. nih.gov The strategy involves introducing functional groups one by one, where the group(s) already present on the ring influence the position of the next incoming group. masterorganicchemistry.com

The regiochemical outcome of electrophilic aromatic substitution is governed by the activating/deactivating and directing (ortho, para, or meta) effects of the substituents already on the aromatic ring. masterorganicchemistry.compressbooks.pub For the target molecule, the substituents are a mix of activating (methyl, benzyloxy) and deactivating (bromo, fluoro) ortho, para-directors. This complexity makes the order of reactions critical to avoid the formation of undesired isomers. libretexts.org

A plausible and controlled synthesis would likely involve the late-stage introduction of the benzyloxy group. This approach circumvents the powerful directing influence of the benzyloxy group during halogenation steps. A proposed synthetic pathway could begin with a precursor like 2-bromo-3-fluoro-4-methylphenol. The final step would then be the benzylation of the phenolic hydroxyl group.

Proposed Synthetic Sequence:

Start with Precursor: Begin with 2-bromo-3-fluoro-4-methylphenol. This starting material already has the correct arrangement of the halogens and the methyl group, thus resolving the most complex regiochemical challenges.

Benzylation (Final Step): The phenolic -OH group is converted to a benzyl ether. This reaction, typically a Williamson ether synthesis, does not affect the substitution pattern on the aromatic ring and proceeds with high yield to form the final product.

This "late-stage benzylation" strategy is advantageous because it avoids competitive and unselective halogenation reactions that would occur if the potent ortho, para-directing benzyloxy group were introduced earlier. An "early-stage benzylation" would likely lead to a mixture of brominated isomers, significantly reducing the yield and purity of the desired product.

Table 1: Comparison of Synthetic Strategies Based on Order of Functional Group Introduction
StrategyKey IntermediateFinal StepPredicted OutcomeAdvantagesDisadvantages
Late-Stage Benzylation2-bromo-3-fluoro-4-methylphenolBenzylation of the phenolHigh yield of the target isomer, this compoundExcellent regiochemical control; avoids isomeric mixtures from halogenation.Requires synthesis or availability of a complex starting material.
Early-Stage Benzylation3-fluoro-4-methylphenolBrominationMixture of brominated isomers due to the strong o,p-directing benzyloxy groupStarts with a simpler precursor.Poor regioselectivity; low yield of desired product; difficult purification. masterorganicchemistry.com

In organic synthesis, a protecting group is used to temporarily mask a reactive functional group to prevent it from interfering with subsequent reactions. acs.org The benzyl group is commonly used as a robust protecting group for alcohols, including phenols. wikipedia.orguwindsor.ca

In the context of synthesizing this compound, the benzyl group is not a temporary protecting group but rather a permanent part of the final molecule's structure. However, the chemistry used to introduce it is identical to that used in protecting group strategies. The most common method for forming a benzyl ether from an alcohol or phenol is the Williamson ether synthesis. organic-chemistry.orgatlanchimpharma.com This reaction involves deprotonating the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack benzyl bromide or benzyl chloride. commonorganicchemistry.com

The use of this strategy in the final step ensures that the reactive and acidic phenolic proton is absent during other transformations, such as halogenation, where it could cause undesirable side reactions or deactivate catalysts.

Table 2: Common Reagents for Benzylation of Phenols
Benzylating AgentBaseSolventTypical Conditions
Benzyl bromide (BnBr)Sodium hydride (NaH)Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF)Strongly basic, suitable for a wide range of substrates. organic-chemistry.org
Benzyl chloride (BnCl)Potassium carbonate (K₂CO₃)Acetone, AcetonitrileMilder conditions, often used for base-sensitive molecules.
Benzyl bromide (BnBr)Silver(I) oxide (Ag₂O)Dimethylformamide (DMF)Mild base that allows for selective protection. organic-chemistry.org

Green Chemistry Principles in the Synthesis of Halogenated Arenes

Green chemistry, or sustainable chemistry, focuses on designing chemical processes that minimize the use and generation of hazardous substances. paperpublications.orgroyalsocietypublishing.org This is particularly relevant for the synthesis of halogenated compounds, as traditional halogenation methods often employ toxic reagents and produce significant waste. uni-lj.sitaylorfrancis.com

The synthesis of the precursors for this compound would rely on bromination and fluorination reactions. Applying green chemistry principles can make these processes safer and more environmentally friendly.

Sustainable Bromination: Traditional aromatic bromination often uses liquid bromine (Br₂), which is highly toxic, corrosive, and volatile. nih.gov Greener alternatives aim to replace or reduce the hazards associated with molecular bromine.

Oxidative Bromination: These methods use a bromide salt (like HBr or NaBr), which is safer to handle, in combination with an oxidant to generate the active brominating species in situ. Common oxidants include hydrogen peroxide (H₂O₂) or even molecular oxygen (air), which is the most environmentally benign option. acs.orgnih.gov

Flow Chemistry: Performing brominations in a continuous flow reactor enhances safety by using only small amounts of hazardous reagents at any given time. For example, Br₂ can be generated in situ from HBr and an oxidant like NaOCl and immediately consumed in the reaction stream. nih.gov

Sustainable Fluorination: Aromatic fluorination has historically relied on hazardous methods like the Balz–Schiemann reaction, which uses potentially explosive diazonium tetrafluoroborate (B81430) salts and generates toxic BF₃ gas as a byproduct. rsc.org Modern methods offer safer alternatives.

Nucleophilic Fluorination: One of the most significant advances is the use of fluoride (B91410) salts, such as KF or CsF, to displace other groups on the aromatic ring, often facilitated by a transition metal catalyst. This approach offers excellent atom economy and uses reagents that are safe and easy to handle. rsc.org

Table 3: Comparison of Traditional vs. Green Halogenation Methods
ReactionTraditional MethodGreen/Sustainable AlternativeKey Advantages of Green Method
BrominationMolecular Bromine (Br₂) with a Lewis acid (e.g., FeBr₃)Oxidative bromination using HBr/H₂O₂ or HBr/Air. acs.orgnih.govAvoids handling of toxic Br₂; uses safer reagents; water or inorganic salts are the only byproducts. nih.gov
FluorinationBalz-Schiemann reaction (ArN₂⁺BF₄⁻, heat)Nucleophilic substitution with KF or CsF, often with a catalyst. rsc.orgAvoids explosive intermediates and toxic gaseous byproducts; uses stable and safe fluoride sources. rsc.org

Reactivity and Mechanistic Investigations of 2 Benzyloxy 1 Bromo 3 Fluoro 4 Methylbenzene

Reactivity at the Aryl Bromine Site

The carbon-bromine (C-Br) bond in 2-(benzyloxy)-1-bromo-3-fluoro-4-methylbenzene is the primary site for a variety of synthetic modifications. Aryl bromides are widely used as precursors in the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions and the formation of organometallic reagents. The electronic nature of the aromatic ring, influenced by the electron-donating benzyloxy and methyl groups and the electron-withdrawing fluoro group, plays a crucial role in modulating the reactivity of the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful class of chemical transformations for which aryl bromides are excellent substrates. These reactions allow for the precise construction of complex molecular architectures from simpler starting materials.

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that joins an organoboron compound with an organohalide. This reaction is renowned for its mild reaction conditions and broad functional group tolerance. In a typical Suzuki-Miyaura reaction, this compound would be reacted with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base to form a biaryl or a related structure.

A comprehensive search of the current scientific literature did not yield specific examples of the Suzuki-Miyaura coupling being performed on this compound. Consequently, no experimental data on reaction conditions, catalyst systems, or yields can be provided at this time.

The Heck, Sonogashira, and Negishi reactions are other prominent palladium-catalyzed cross-coupling reactions that are staples in synthetic organic chemistry.

The Heck reaction would involve the coupling of this compound with an alkene to form a substituted styrene (B11656) derivative.

The Sonogashira reaction would couple the aryl bromide with a terminal alkyne, providing access to substituted phenylacetylenes.

The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl bromide.

Despite the general utility of these reactions for aryl bromides, a detailed review of the scientific literature found no specific published research detailing the use of this compound in Heck, Sonogashira, or Negishi coupling reactions. Therefore, no data tables with specific reaction parameters can be presented.

The efficiency and outcome of palladium-catalyzed cross-coupling reactions are critically dependent on the ligand coordinated to the palladium center. Ligands, such as phosphines and N-heterocyclic carbenes (NHCs), play a vital role in stabilizing the catalyst and influencing its reactivity. The optimization of the catalyst system, including the choice of ligand, palladium precursor, base, and solvent, is a key aspect of developing a successful cross-coupling protocol. For a substrate with the electronic and steric complexity of this compound, tailored ligand and catalyst systems would likely be necessary to achieve high efficiency.

However, in the absence of published studies on the cross-coupling reactions of this specific compound, there is no available information regarding ligand design or catalyst optimization efforts.

Grignard Reagent Formation and Subsequent Reactions

Aryl bromides can be converted into highly reactive Grignard reagents (organomagnesium halides) through a reaction with magnesium metal. The resulting aryl Grignard reagent is a powerful nucleophile that can participate in a wide array of reactions to form new carbon-carbon bonds, for instance, by reacting with electrophiles like aldehydes, ketones, or esters. The formation of a Grignard reagent from this compound would typically be carried out in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF).

A thorough search of the scientific and patent literature did not uncover any reports on the successful formation of a Grignard reagent from this compound or any of its subsequent reactions. Therefore, specific experimental details and outcomes cannot be provided.

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon (beyond SNAr)

Nucleophilic aromatic substitution (SNAr) is a pathway for the replacement of a halide on an aromatic ring by a nucleophile. This reaction is generally facile only when the aryl halide is activated by the presence of strong electron-withdrawing groups at the ortho and para positions. The substitution pattern of this compound does not provide this type of activation, making the SNAr mechanism unfavorable under standard conditions.

Alternative mechanisms for nucleophilic substitution on unactivated aryl halides, such as those that proceed via a benzyne (B1209423) intermediate, typically require very strong bases. These reactions can sometimes result in a mixture of products.

There is no specific information available in the published literature regarding nucleophilic substitution reactions at the bromine-bearing carbon of this compound that proceed via mechanisms other than SNAr.

Reactivity at the Aryl Fluorine Site

The fluorine atom at the C3 position of this compound is a primary site for nucleophilic attack due to its high electronegativity, which polarizes the C-F bond and makes the carbon atom susceptible to substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org While the subject molecule lacks a strongly deactivating nitro group, the cumulative inductive effects of the bromine and fluorine atoms, along with the benzyloxy group, influence the electron density of the aromatic ring.

The classical SNAr mechanism proceeds via a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govyoutube.com In the case of this compound, the attack of a nucleophile at the carbon bearing the fluorine atom would lead to the formation of a Meisenheimer-like intermediate.

The stability of this intermediate is crucial for the reaction to proceed. The negative charge is delocalized across the aromatic ring, and its stability is enhanced by the presence of electron-withdrawing substituents. In this molecule, the bromine atom and the benzyloxy group can participate in stabilizing the negative charge through resonance and inductive effects. Computational studies on related fluorinated aromatic compounds have shown that the relative stability of possible Meisenheimer complexes can predict the site of nucleophilic attack.

Table 1: Predicted Factors Influencing Meisenheimer Complex Stability in this compound

SubstituentPositionElectronic EffectInfluence on Meisenheimer Complex
BenzyloxyC2-I, +MInductively withdrawing, mesomerically donating. Overall effect can be complex.
BromoC1-I, +MInductively withdrawing, weakly mesomerically donating.
FluoroC3-IStrongly inductively withdrawing.
MethylC4+IWeakly inductively donating.

This table is based on general principles of substituent effects in aromatic systems.

Recent research has provided evidence for concerted SNAr (cSNAr) mechanisms, where the bond formation with the nucleophile and the cleavage of the leaving group bond occur in a single step, without the formation of a discrete Meisenheimer intermediate. science.gov For some fluorinated aromatics, a concerted substitution is predicted to be the preferred mechanism. science.gov

Kinetic studies are essential to distinguish between stepwise and concerted mechanisms. For a stepwise reaction, a significant kinetic isotope effect would be observed for the carbon atom being attacked, while for a concerted pathway, kinetic isotope effects would also be expected for the leaving group. Without specific experimental data for this compound, it is challenging to definitively assign a stepwise or concerted mechanism.

In nucleophilic aromatic substitution reactions, the leaving group ability of halogens is often the reverse of that seen in aliphatic substitution (SN1/SN2). Generally, fluoride (B91410) is a better leaving group than bromide in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond. youtube.com Therefore, in a competitive scenario, nucleophilic substitution is more likely to occur at the C-F bond than the C-Br bond in this compound.

Table 2: General Leaving Group Ability in SNAr Reactions

Leaving GroupElectronegativityC-X Bond StrengthGeneral Reactivity in SNAr
F3.98HighGood
Cl3.16ModerateModerate
Br2.96LowerPoorer
I2.66LowestPoorest

This table reflects general trends and can vary with specific substrates and reaction conditions.

Transition metal-mediated C-F bond activation represents an alternative pathway for the functionalization of fluorinated aromatic compounds. acs.orgnih.govresearchgate.net This approach involves the oxidative addition of the C-F bond to a low-valent transition metal center, forming an organometallic intermediate that can then undergo further reactions. mdpi.com Both nickel and palladium complexes have been shown to be effective in catalyzing the activation of C-F bonds in fluoroaromatics. mdpi.com

For this compound, regioselective C-F bond activation could potentially be achieved using appropriate transition metal catalysts and ligands, leading to a variety of functionalized products. The presence of other substituents on the ring would influence the electronics and sterics of the C-F bond, thereby affecting the efficiency and selectivity of the activation process. acs.orgnih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Pathways

Reactivity of the Benzyloxy Group

The benzyloxy group in this compound can also participate in various reactions. The benzylic position is known to be reactive and can undergo substitution or elimination reactions. chemistrysteps.comkhanacademy.orgyoutube.com

The ether linkage of the benzyloxy group can be cleaved under certain conditions. Common methods for the deprotection of benzyl (B1604629) ethers include catalytic hydrogenation, which would also likely affect the C-Br bond, and treatment with strong acids or oxidizing agents. organic-chemistry.org Additionally, cation radical-accelerated nucleophilic aromatic substitution has been described where a benzyloxy group can act as a nucleofuge. science.gov

The reactivity of the benzyloxy group can be influenced by the electronic nature of the substituted aromatic ring to which it is attached. The electron-withdrawing effects of the halogen substituents may impact the stability of any intermediates formed during reactions involving the benzyloxy group.

Selective Deprotection Strategies

One of the most common and effective methods for benzyl ether cleavage is catalytic hydrogenation. organic-chemistry.orgchemistry.coach This reaction is typically carried out using hydrogen gas (H₂) in the presence of a palladium catalyst supported on carbon (Pd/C). The reaction proceeds under mild conditions and results in the formation of the corresponding phenol (B47542) and toluene (B28343) as a byproduct. For this compound, this would yield 2-bromo-6-fluoro-5-methylphenol. The other substituents on the primary aromatic ring (bromo, fluoro, methyl) are generally stable under these conditions.

Alternative methods are available for substrates that may be sensitive to hydrogenation. Lewis acids, such as the boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), can facilitate efficient debenzylation under mild conditions, tolerating a wide array of functional groups. organic-chemistry.org Strong acids can also cleave benzyl ethers, though this approach is limited to substrates lacking acid-sensitive functionalities. organic-chemistry.org More recently, metal-free deprotection methods have been developed, such as using a combination of diphenylphosphine (B32561) (HPPh₂) and potassium tert-butoxide (tBuOK), which offers high chemoselectivity for aryl ethers. rsc.org

Deprotection Method Reagents Products Key Features
Catalytic HydrogenolysisH₂, Pd/CPhenol + TolueneMild, common, high yield. organic-chemistry.org
Lewis Acid CleavageBCl₃·SMe₂PhenolMild, tolerates many functional groups. organic-chemistry.org
Oxidative CleavageDDQ, OzoneBenzoate/PhenolUseful when hydrogenation is not viable. organic-chemistry.orgacs.org
Metal-Free CleavageHPPh₂, tBuOKPhenolMild, avoids metal catalysts. rsc.org

Functionalization of the Benzylic Methylene (B1212753) or Phenyl Ring

The benzylic position—the CH₂ group of the benzyl substituent—exhibits enhanced reactivity due to the stability of benzylic radicals, cations, and anions. wikipedia.orgkhanacademy.org This allows for selective functionalization at this site.

The benzylic C-H bonds have a relatively low bond dissociation energy, making them susceptible to free radical reactions, such as bromination using N-bromosuccinimide (NBS) under UV irradiation. wikipedia.org Furthermore, the benzylic methylene group can be oxidized to a carbonyl group (a ketone in this context) using specific oxidizing agents like a complex of chromium trioxide and 3,5-dimethylpyrazole (B48361) (CrO₃−dmpyz) or 2-iodoxybenzoic acid (IBX) in DMSO. wikipedia.org

The phenyl ring of the benzyl group can also undergo electrophilic aromatic substitution (SEAr). wikipedia.org However, because it is attached to an electron-withdrawing oxygen atom (via the methylene bridge), this ring is deactivated compared to benzene (B151609), slowing the rate of substitution. The -OCH₂- fragment directs incoming electrophiles to the ortho and para positions of the benzyl ring's phenyl group.

Reactions Involving the Methyl Group

The methyl group attached to the primary aromatic ring at the C4 position is also a site for potential chemical modification, primarily through oxidation and halogenation reactions that take place at its benzylic position.

Oxidation and Halogenation Reactions at the Methyl Site

Oxidation: The methyl group, being an alkyl substituent on a benzene ring, can be oxidized to a carboxylic acid. This transformation typically requires strong oxidizing agents such as aqueous potassium permanganate (B83412) (KMnO₄) or chromic acid (prepared from Na₂Cr₂O₇ and H₂SO₄) under heating. chemistry.coachwikipedia.org For this reaction to proceed, the benzylic carbon (the carbon of the methyl group) must have at least one attached hydrogen atom. chemistry.coach The reaction proceeds regardless of the alkyl chain length, converting it entirely to a carboxylic acid group (-COOH). The electron density of the aromatic ring can influence the ease of this oxidation. google.com It is also possible to achieve a more controlled, partial oxidation to the aldehyde stage (-CHO) using specific reagents like cerium(IV) ammonium (B1175870) nitrate. thieme-connect.de

Halogenation: Substitution of hydrogen atoms on the methyl group with halogens can be achieved through a free-radical pathway. libretexts.org This reaction is distinct from the halogenation of the aromatic ring itself, which requires a Lewis acid catalyst. masterorganicchemistry.com By treating the compound with chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet (UV) light or a radical initiator like benzoyl peroxide, a substitution reaction occurs at the benzylic methyl site. chemistry.coachlibretexts.org The reaction can proceed sequentially to replace one, two, or all three hydrogen atoms, leading to the formation of (halomethyl), (dihalomethyl), and (trihalomethyl) derivatives, respectively. libretexts.org

Reaction Type Conditions Expected Product Functional Group Notes
Full OxidationKMnO₄ or Na₂Cr₂O₇, heatCarboxylic Acid (-COOH)A common and robust transformation. wikipedia.org
Partial OxidationCerium(IV) saltsAldehyde (-CHO)Offers more controlled oxidation. thieme-connect.de
Radical HalogenationCl₂ or Br₂, UV lightHalomethyl (-CH₂X, -CHX₂, -CX₃)Proceeds via a free-radical mechanism. libretexts.org

Interplay of Substituents on Aromatic Reactivity

The reactivity of the primary benzene ring in this compound towards further substitution is governed by the cumulative electronic and steric effects of the four existing substituents. These factors determine not only the rate of reaction but also the position (regiochemistry) of any subsequent transformation. wikipedia.org

Electronic Effects of Bromine, Fluorine, Methoxy (derived from benzyloxy), and Methyl Groups

Substituents influence the electron density of the aromatic ring through two primary mechanisms: the inductive effect and the resonance effect. libretexts.orglibretexts.org

Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms.

Resonance Effect (R): This effect involves the delocalization of pi (π) electrons or lone pairs between the substituent and the aromatic ring.

The interplay of these effects determines whether a substituent activates (increases reactivity) or deactivates (decreases reactivity) the ring towards electrophilic attack. fiveable.melibretexts.org

Substituent Position Inductive Effect Resonance Effect Overall Effect on Reactivity Directing Effect
-OCH₂Ph (Benzyloxy) C2-I (Withdrawing)+R (Donating)Strong ActivatorOrtho, Para
-Br (Bromo) C1-I (Withdrawing)+R (Donating)DeactivatorOrtho, Para
-F (Fluoro) C3-I (Withdrawing)+R (Donating)DeactivatorOrtho, Para
-CH₃ (Methyl) C4+I (Donating)HyperconjugationWeak ActivatorOrtho, Para

Steric Effects and Regiocontrol in Further Transformations

In electrophilic aromatic substitution, the position of the incoming electrophile is directed by the existing substituents. All four substituents on this molecule are ortho, para-directors. libretexts.orgdocbrown.info When multiple substituents are present, the regiochemical outcome is determined by a combination of their directing influences and steric hindrance. libretexts.org

The most powerfully activating group typically controls the position of substitution. libretexts.org In this case, the benzyloxy group at C2 is the dominant activating group, and it directs incoming electrophiles to its ortho (C6) and para (C5, which is blocked by fluorine) positions. Therefore, based purely on electronic effects, substitution would be strongly favored at the C6 position.

However, steric effects—the physical bulk of the substituents—also play a crucial role. libretexts.orgyoutube.com

Attack at C6: This position is adjacent to the relatively large bromine atom at C1 and the bulky benzyloxy group at C2. An incoming electrophile would experience significant steric hindrance from these two groups.

Attack at C5: This position is located between the smaller fluorine and methyl groups, representing a less sterically crowded environment. This position is also electronically favored by being ortho to the activating methyl group and para to the fluoro group.

A conflict thus arises between the strong electronic directing effect of the benzyloxy group favoring the C6 position and the significant steric hindrance at that same site. youtube.com The less hindered C5 position, while not the primary target of the strongest activating group, is favored by the directing effects of two other groups. Consequently, the regiochemical outcome is difficult to predict definitively and would likely depend on the size of the attacking electrophile. libretexts.org A small electrophile might favor the electronically preferred C6 position, while a larger electrophile would likely favor the more accessible C5 position. A mixture of products is also a distinct possibility.

Application As a Building Block in Advanced Organic Synthesis

Synthesis of Complex Poly-functionalized Aromatic Systems

The inherent functionality of 2-(benzyloxy)-1-bromo-3-fluoro-4-methylbenzene offers multiple handles for sequential and orthogonal chemical modifications, enabling the synthesis of highly substituted aromatic compounds. The bromine atom is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions: The bromo substituent serves as a key reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the elaboration of aromatic systems.

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters would lead to the formation of biaryl or styrenyl derivatives, respectively. This is a robust method for extending the carbon framework.

Heck-Mizoroki Reaction: Coupling with alkenes would introduce vinyl groups, which can be further functionalized.

Sonogashira Coupling: Reaction with terminal alkynes provides access to arylethynyl moieties, important structures in various functional materials and complex natural products.

Buchwald-Hartwig Amination: This reaction would allow for the introduction of nitrogen-based functional groups, including primary and secondary amines, anilines, and amides, which are prevalent in pharmaceuticals.

Stille Coupling: The use of organostannanes as coupling partners offers another versatile route to complex aromatic structures.

Lithiation and Grignard Reagent Formation: The bromine atom can be exchanged with lithium or magnesium to form the corresponding organometallic reagents. These highly reactive intermediates can then be quenched with a wide array of electrophiles to introduce a diverse range of substituents.

Directed Ortho-Metalation: The fluorine and benzyloxy groups can act as directing groups in metalation reactions, allowing for the selective functionalization of the aromatic ring at positions adjacent to these groups.

The interplay of these transformations, combined with the directing effects of the existing substituents, allows for a high degree of control over the regiochemistry of subsequent functionalization steps, paving the way for the synthesis of intricately substituted aromatic compounds that would be challenging to access through other routes.

Table 1: Potential Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerResulting Functional Group
Suzuki-MiyauraR-B(OR)₂R-Ar (Biaryl)
Heck-MizorokiAlkeneAr-CH=CHR
SonogashiraTerminal alkyneAr-C≡CR
Buchwald-HartwigR₂NHAr-NR₂
StilleR-Sn(Alkyl)₃R-Ar

Role in the Construction of Precursors for Bioactive Molecules

The structural motifs accessible from this compound are frequently found in biologically active compounds. The strategic placement of the fluorine atom is of particular importance, as the introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

The benzyloxy group serves as a protected phenol (B47542). Deprotection, typically via catalytic hydrogenation, unmasks a hydroxyl group, which is a common feature in many natural products and pharmaceuticals and provides a site for further derivatization.

By leveraging the synthetic transformations described previously, this building block can be elaborated into core structures for various classes of bioactive molecules. For instance, the formation of biaryl linkages via Suzuki coupling is a key step in the synthesis of many anti-inflammatory drugs and other therapeutic agents. The introduction of nitrogen-containing heterocycles through cross-coupling or multi-step sequences is also a common strategy in drug discovery.

Development of Novel Synthetic Methodologies Utilizing its Unique Substitution Pattern

The specific arrangement of substituents in this compound makes it an interesting substrate for the development and optimization of new synthetic methods. The electronic and steric effects of the fluorine, benzyloxy, and methyl groups can influence the reactivity and selectivity of reactions at the bromine-bearing carbon and other positions on the aromatic ring.

Researchers can utilize this compound to probe the limits and explore the scope of new catalytic systems. For example, the development of catalysts that can selectively activate the C-Br bond in the presence of the other functional groups under mild conditions would be a significant advancement. Furthermore, the potential for regioselective functionalization of the aromatic ring through directed metalation pathways offers a rich area for methodological exploration.

Derivatization for Material Science Applications (e.g., polymers, specialized coatings)

The functional handles on this compound also make it a candidate for the synthesis of advanced materials.

Polymers: The bromo-functionality can be converted into a polymerizable group, such as a vinyl, styrenyl, or acrylic moiety, through cross-coupling reactions. The resulting monomer could then be polymerized to produce materials with tailored properties. The presence of the fluorine atom in the polymer backbone can impart desirable characteristics such as thermal stability, chemical resistance, and low surface energy. The benzyloxy group could be retained for its steric bulk or deprotected to introduce hydrophilicity.

Specialized Coatings: Fluorinated organic compounds are known for their hydrophobic and oleophobic properties, making them suitable for the development of specialized coatings. researchgate.net Derivatization of this compound to introduce surface-active groups could lead to the creation of novel surfactants or coating materials with water- and oil-repellent properties.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is reshaping the synthesis of complex molecules like 2-(Benzyloxy)-1-bromo-3-fluoro-4-methylbenzene. Future research will prioritize the development of synthetic routes that maximize the incorporation of starting material atoms into the final product, a concept known as atom economy. jocpr.com This involves moving away from classical multi-step syntheses that often utilize stoichiometric reagents and generate significant waste.

Table 1: Comparison of Hypothetical Synthetic Routes
MetricTraditional Route (Hypothetical)Sustainable Route (Projected)Advantage of Sustainable Route
Key Transformation Multi-step sequence involving nitration, reduction, diazotization, halogenation.Direct C-H halogenation and functionalization on a simpler precursor.Fewer steps, reduced need for protecting groups.
Atom Economy Low; significant byproducts (e.g., salts, acids).High; direct addition or substitution reactions minimize waste. jocpr.comMaximizes material efficiency.
Solvents Often uses chlorinated or polar aprotic solvents.Employs bio-based solvents, supercritical fluids, or water. tandfonline.comReduced environmental impact and toxicity.
Catalysis Stoichiometric reagents (e.g., excess Lewis acids).Catalytic amounts of reusable, low-toxicity metals or enzymes. whiterose.ac.ukLower waste, potential for catalyst recycling.
E-Factor High (>25 kg waste/kg product).Low (<5 kg waste/kg product).Significantly less environmental pollution.

Exploration of Novel Catalytic Transformations for Fluorine and Bromine Functionalization

The bromine and fluorine atoms on the this compound ring are key sites for further molecular diversification. Future research is heavily invested in discovering novel catalytic methods to selectively transform these carbon-halogen bonds.

The carbon-bromine (C-Br) bond is a versatile handle for a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. atlasofscience.org Emerging research focuses on using more earth-abundant and less toxic catalysts (e.g., nickel, iron) to replace precious metals like palladium. rsc.org Furthermore, developing catalysts that operate under milder conditions (lower temperatures, greener solvents) is a key objective.

The carbon-fluorine (C-F) bond is significantly stronger and traditionally considered inert, making its selective activation a major challenge and a frontier in catalysis. springernature.com Recent breakthroughs, however, have demonstrated that nickel and other transition metals can mediate the cleavage of C-F bonds, enabling their transformation into new C-C, C-N, or C-O bonds. researchgate.net This opens up unprecedented opportunities for the late-stage functionalization of fluorinated aromatics, allowing for the rapid generation of diverse molecular libraries from a common fluoro-aromatic intermediate.

Table 2: Potential Catalytic Functionalization Sites
Functional GroupReaction TypePotential Catalyst SystemDesired Outcome
C-Br Bond Suzuki-Miyaura CouplingPalladium or Nickel with phosphine (B1218219) ligands. atlasofscience.orgFormation of a new C-C bond (biaryl synthesis).
C-Br Bond Buchwald-Hartwig AminationPalladium or Copper complexes.Formation of a C-N bond (synthesis of anilines).
C-F Bond Defluorinative SilylationNickel catalyst with silyl-containing reagents. springernature.comReplacement of Fluorine with a Silyl group for further chemistry.
C-F Bond Reductive C-F ActivationNickel complexes with strong reductants. researchgate.netEnables cross-coupling reactions at the traditionally inert C-F site.
Aromatic C-H Direct ArylationRhodium or Ruthenium catalysts. organic-chemistry.orgFunctionalization of an available C-H position without pre-activation.

Advanced Computational Modeling for Precise Reactivity Control

The regioselectivity of further reactions on the substituted benzene (B151609) ring is complex. Advanced computational chemistry and machine learning are emerging as indispensable tools for predicting and controlling the outcomes of these reactions. acs.org By modeling the electronic and steric properties of this compound, chemists can forecast which of the remaining C-H positions is most susceptible to electrophilic or nucleophilic attack.

Methods based on Density Functional Theory (DFT) can calculate the relative stabilities of reaction intermediates (e.g., σ-complexes), providing a quantitative prediction of the major and minor products in reactions like nitration or further halogenation. acs.org More recently, machine learning models, such as RegioML and RegioSQM20, have been trained on vast datasets of chemical reactions to predict regioselectivity with high accuracy, often much faster than traditional physics-based models. nih.govrsc.orgchemrxiv.org Applying these in silico tools can dramatically reduce the number of experiments needed, saving time and resources while minimizing the generation of undesired isomers.

Table 3: Application of Computational Models for Reactivity Prediction
Computational MethodPrinciple of OperationApplication to Subject CompoundPredicted Outcome
DFT Calculations Calculates relative stabilities of σ-complex intermediates. acs.orgPredicting the site of a subsequent nitration reaction.Quantitative energy difference between potential isomers, indicating product ratio.
HOMO Orbital Analysis Identifies the Highest Occupied Molecular Orbital, indicating the most nucleophilic site. acs.orgDetermining the most likely position for electrophilic aromatic substitution.Visualization of electron density to qualitatively predict the reactive site.
RegioSQM20 Calculates proton affinities at different atomic centers to predict EAS sites. chemrxiv.orgRapidly screening conditions for a Friedel-Crafts acylation.A ranked list of the most probable sites for substitution.
RegioML (Machine Learning) Uses a model trained on thousands of known reactions to predict outcomes. rsc.orgPredicting the outcome of bromination under various conditions.A probability score for reaction at each available position on the ring.

Integration into Flow Chemistry and Automation for Scalable Synthesis

Translating the synthesis of this compound from traditional batch processing to continuous flow chemistry represents a significant leap in efficiency, safety, and scalability. rsc.org Flow reactors, with their small internal volumes and high surface-area-to-volume ratios, offer superior control over reaction parameters like temperature, pressure, and mixing. beilstein-journals.org

This enhanced control is particularly beneficial for managing highly exothermic or rapid reactions, such as halogenations or nitrations, thereby improving safety and selectivity. rsc.orgresearchgate.net The integration of in-line purification and analysis enables a fully automated, multi-step synthesis where intermediates are generated and immediately used in the next step without isolation. This "telescoped" approach minimizes manual handling and waste, increases throughput, and ensures high reproducibility, making it ideal for both laboratory-scale discovery and large-scale manufacturing. vapourtec.com

Table 4: Comparison of Batch vs. Flow Chemistry for a Synthetic Step
ParameterTraditional Batch ProcessContinuous Flow ProcessAdvantage of Flow Chemistry
Heat Transfer Poor; risk of localized hot spots and thermal runaway.Excellent; rapid heat dissipation prevents exotherms. rsc.orgEnhanced safety and improved product selectivity.
Mixing Often slow and inefficient, especially on a large scale.Rapid and highly efficient diffusion-based mixing.Higher yields and fewer side products from fast reactions.
Scalability Difficult; requires complete process re-optimization.Straightforward; achieved by running the system for a longer time ("scaling out").Faster transition from lab-scale to production.
Safety Large volumes of hazardous reagents are present at one time.Small quantities of reagents are reacting at any given moment. rsc.orgSignificantly reduced risk of accidents.
Reproducibility Can vary between batches due to inconsistencies.Highly consistent due to precise control over all parameters.Reliable and predictable product quality.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Benzyloxy)-1-bromo-3-fluoro-4-methylbenzene, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic substitution : React 3-fluoro-4-methylphenol with benzyl bromide in the presence of a base (e.g., Cs₂CO₃) in polar aprotic solvents like DMF at 80–100°C. The benzyloxy group is introduced first, followed by bromination using NBS (N-bromosuccinimide) or Br₂ under controlled conditions .

  • Key parameters : Solvent choice (DMF vs. THF), temperature (60–100°C), and stoichiometric ratios (1:1.2 substrate-to-benzyl bromide) significantly affect yields (typically 65–85%).

  • Example : A procedure from used Cs₂CO₃ in DMF at 80°C for benzylation, achieving 78% yield after column chromatography.

    • Data Table :
StepReagents/ConditionsYield (%)Reference
BenzylationBnBr, Cs₂CO₃, DMF, 80°C78
BrominationNBS, AIBN, CCl₄, reflux82

Q. How can purification challenges (e.g., separating regioisomers) be addressed for this compound?

  • Methodology :

  • Use silica gel chromatography with gradient elution (hexane:ethyl acetate, 10:1 to 4:1). Monitor fractions via TLC (Rf ≈ 0.3–0.4 in 4:1 hexane:EtOAc).
  • Recrystallization from ethanol/water mixtures improves purity (>95%) by exploiting differential solubility of substituents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H NMR : Look for benzyloxy CH₂ protons (δ 4.8–5.1 ppm), aromatic protons (δ 6.8–7.5 ppm), and methyl group (δ 2.3–2.5 ppm).
  • ¹³C NMR : Benzyloxy carbons (δ 70–75 ppm), aromatic carbons (δ 110–160 ppm), and CF coupling (J ≈ 245 Hz for C-F) .
  • MS : Molecular ion peak at m/z 296.1 (C₁₃H₁₀BrFO⁺) with fragmentation patterns confirming substituents .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
  • Store in sealed containers away from light/moisture. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How does the electronic interplay between substituents influence regioselectivity in electrophilic substitution reactions?

  • Methodology :

  • The benzyloxy group (electron-donating) directs electrophiles to the para position, while bromo and fluoro groups (electron-withdrawing) meta-direct. Computational modeling (DFT) predicts dominant substitution at C5 due to steric and electronic effects .
  • Example : Nitration with HNO₃/H₂SO₄ yields 2-(benzyloxy)-1-bromo-3-fluoro-4-methyl-5-nitrobenzene as the major product (72% yield).

Q. Can single-electron transfer (SET) mechanisms compete with traditional SNAr in bromine displacement reactions?

  • Methodology :

  • Compare reaction outcomes under radical initiators (e.g., AIBN) vs. polar conditions. LC-MS monitoring reveals radical intermediates (e.g., bromine abstraction) in SET pathways, leading to byproducts like debrominated derivatives .

Q. How do solvent polarity and proticity affect reaction kinetics in cross-coupling applications?

  • Methodology :

  • Conduct Suzuki-Miyaura coupling in DMF (polar aprotic) vs. ethanol (protic). DMF accelerates oxidative addition (Pd⁰ → Pd²⁺) but may stabilize intermediates, reducing turnover. Ethanol slows kinetics but improves selectivity .

    • Data Table :
SolventReaction Time (h)Yield (%)Selectivity (%)
DMF68875
Ethanol127292

Q. What computational tools predict binding interactions of this compound with biological targets (e.g., enzymes)?

  • Methodology :

  • Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with CYP450 enzymes. The fluoro and benzyloxy groups show strong hydrophobic contacts, while bromine participates in halogen bonding .

Q. How can conflicting literature data on optimal bromination conditions be resolved?

  • Methodology :

  • Systematically test variables (e.g., brominating agents: Br₂ vs. NBS; solvents: CCl₄ vs. CH₂Cl₂). LC-MS and ¹H NMR track byproducts (e.g., di-brominated isomers). recommends NBS in CCl₄ for mono-selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.